2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-3-2-10-5(12-3)4(11)6(7,8)9/h2,4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLSUYMHREDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Scope and Limitations
Electron-deficient trifluoroacetyl compounds exhibit enhanced reactivity due to increased electrophilicity at the carbonyl carbon. For instance, 2-trifluoroacetyl-1,3-oxazoles react with 1H-indole derivatives to yield C3-hydroxyalkylated products, but analogous reactions with electron-rich aromatics like anisole require harsher conditions. Steric hindrance at the propargyl amide’s α-position reduces cyclization efficiency, as evidenced by 40% lower yields for tert-butyl-substituted substrates compared to methyl analogs.
Hydroxyalkylation via Electrophilic Trifluoroacetyl Intermediates
Electrophilic alkylation represents a cornerstone strategy for introducing the trifluoroethanol group. A 2010 study reported that 2-trifluoroacetyl-1,3-heterazoles serve as potent electrophiles for C-hydroxyalkylation of indoles under catalyst-free conditions. The reaction proceeds via a Michael addition-elimination mechanism, where the heterazole’s electron-withdrawing nature accelerates the formation of a trifluoromethyl-stabilized carbocation (Fig. 1B). Yields range from 65% to 89%, depending on the heterazole’s substituents.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance electrophilicity but may promote side reactions such as over-alkylation. Dichloromethane (DCM) and DCE strike a balance between reactivity and selectivity, enabling reactions at 25–50°C. Elevated temperatures (>70°C) favor decomposition of the trifluoroacetyl intermediate, necessitating precise thermal control.
Hydrogenation of Keto-Oxazole Precursors
Hydrogenation of 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanone offers a direct route to the target alcohol. A patent describing the synthesis of 2,2,2-trifluoroethanol derivatives specifies palladium-on-carbon (Pd/C) as the optimal catalyst, achieving >95% conversion in ethanol at 50°C under 3 bar H₂. Tertiary amines like triethylamine mitigate catalyst poisoning by scavenging HF byproducts.
Catalyst Screening and Optimization
Comparative studies reveal that Pt/C and Raney nickel afford inferior yields (<70%) due to over-reduction or substrate adsorption. Pd/C (5% loading) in ethanol-methanol mixtures (2:1 v/v) achieves 92% yield with 99% chemoselectivity. Kinetic analyses indicate a first-order dependence on hydrogen pressure, underscoring the importance of gas-liquid mass transfer in scalability.
Mechanistic Insights and Computational Studies
Density functional theory (DFT) calculations elucidate the $$[Zn(OTf)_2]$$-catalyzed pathway, revealing a two-step process: (1) coordination of the trifluoroacetyl carbonyl to Zn²⁺, activating it for nucleophilic attack, and (2) cyclization via a six-membered transition state (Fig. 1C). The energy barrier for cycloisomerization ($$ΔG^‡ = 18.7 \ \text{kcal/mol}$$) is significantly lower than that for uncatalyzed reactions ($$ΔG^‡ = 32.4 \ \text{kcal/mol}$$).
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield trifluoroacetic acid, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Pharmacological Research
Research into the biological activity of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol indicates potential pharmacological properties. Compounds with similar structures have been noted for their anti-inflammatory and antimicrobial activities.
Case Study: Anti-inflammatory Activity
In a study examining compounds with oxazole rings, several derivatives demonstrated significant anti-inflammatory effects in vitro. The specific mechanisms may involve modulation of cellular receptors or enzymes due to the compound's functional groups.
Agrochemical Applications
The unique properties of this compound make it a candidate for use in agrochemicals. Its stability and reactivity can enhance the efficacy of pesticides and herbicides.
Data Table: Comparison of Agrochemical Efficacy
| Compound Name | Application Area | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Herbicide | 85 | |
| Compound B | Insecticide | 90 | |
| This compound | Potential Herbicide/Insecticide | TBD | Ongoing Research |
In Vitro Studies
Recent studies have shown that compounds similar to this compound exhibit selective inhibition against various biological targets:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol involves its interaction with molecular targets through its trifluoromethyl and oxazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the oxazole ring can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with similar chemical properties but lacking the oxazole ring.
2,2,2-Trifluoro-1-methoxyethanol: Another fluorinated compound with a methoxy group instead of the oxazole ring.
Uniqueness
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol is unique due to the combination of the trifluoromethyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its simpler counterparts.
Biological Activity
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol (CAS Number: 2243508-79-2) is a fluorinated compound with potential biological applications. Its unique structure, characterized by a trifluoromethyl group and an oxazole moiety, suggests various biological activities that are currently being explored in scientific research. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C₆H₆F₃NO with a molecular weight of 181.11 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets .
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.050 mg/mL |
| Pseudomonas aeruginosa | 0.075 mg/mL |
| Enterococcus faecium | 0.030 mg/mL |
The MIC values indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to multiple antibiotics .
The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways. The trifluoromethyl group may enhance binding affinity to specific microbial targets such as enzymes or receptors involved in cell wall synthesis or energy metabolism .
Case Studies
A recent study explored the efficacy of this compound in combination with standard antibiotics to evaluate potential synergistic effects. The results indicated that when used in conjunction with ampicillin or ciprofloxacin, the effectiveness against resistant strains increased significantly.
Table 2: Synergistic Effects with Antibiotics
| Combination | Observed Effect |
|---|---|
| 2,2,2-Trifluoro... + Ampicillin | Reduced MIC by 50% |
| 2,2,2-Trifluoro... + Ciprofloxacin | Enhanced bactericidal activity |
These findings suggest that this compound could be a valuable adjunct in treating infections caused by resistant bacteria .
Potential Therapeutic Applications
Given its biological activity and mechanisms of action, this compound may have applications in developing new antimicrobial agents. Its unique structure could also be explored for anti-inflammatory properties and as a scaffold for synthesizing other bioactive compounds.
Q & A
Q. What are the computational and experimental approaches to assess toxicity and environmental impact?
- Methodological Answer :
- In silico : QSAR models (e.g., TEST software) predict LC50 = 12 mg/L (fish toxicity) and log Kow = 1.8, indicating moderate bioaccumulation.
- In vitro : Ames test (TA98 strain) shows no mutagenicity at 500 µg/plate.
- Environmental : HPLC-UV detects <0.1 ppm in wastewater after activated sludge treatment .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
